molecular formula C19H12ClNOS2 B2369637 (2E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile CAS No. 338966-69-1

(2E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile

Cat. No.: B2369637
CAS No.: 338966-69-1
M. Wt: 369.88
InChI Key: DVLQVLPJHMJBEI-GXDHUFHOSA-N
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Description

(2E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

(2E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Thiophene Rings: The thiophene rings are synthesized through a series of reactions involving sulfur and carbon sources.

    Introduction of the Benzoyl Group: The 4-chlorobenzoyl group is introduced via Friedel-Crafts acylation, using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Formation of the Prop-2-enenitrile Moiety: This involves a Knoevenagel condensation reaction between the thiophene derivatives and a nitrile compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoyl derivatives.

Mechanism of Action

The mechanism of action of (2E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse modifications and interactions, making it a versatile compound in research and industry.

Properties

IUPAC Name

(E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNOS2/c1-12-8-9-23-18(12)10-14(11-21)16-6-7-17(24-16)19(22)13-2-4-15(20)5-3-13/h2-10H,1H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLQVLPJHMJBEI-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C(\C#N)/C2=CC=C(S2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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